Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It features a fluorinated aromatic ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chloro-2-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(4-methyl-2-methylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom also influences the compound’s biological activity, making it a valuable molecule in drug design and development.
Properties
Molecular Formula |
C12H15FO3 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
GSZUQNROXWNLNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)C)O |
Origin of Product |
United States |
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